molecular formula C8H18ClNO2 B13451730 {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride

Cat. No.: B13451730
M. Wt: 195.69 g/mol
InChI Key: HYSJVNDJCHWVDC-FJXQXJEOSA-N
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Description

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride is a chemical compound with a unique structure that includes a dioxolane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride typically involves the reaction of a dioxolane derivative with an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves multiple steps, including the protection of functional groups, formation of the dioxolane ring, and subsequent introduction of the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted products

Scientific Research Applications

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane derivatives and amine-containing molecules. Examples include:

  • {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine
  • {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(propyl)amine

Uniqueness

The uniqueness of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride lies in its specific structure, which combines a dioxolane ring with an ethylamine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-4-9-5-7-6-10-8(2,3)11-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

HYSJVNDJCHWVDC-FJXQXJEOSA-N

Isomeric SMILES

CCNC[C@H]1COC(O1)(C)C.Cl

Canonical SMILES

CCNCC1COC(O1)(C)C.Cl

Origin of Product

United States

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